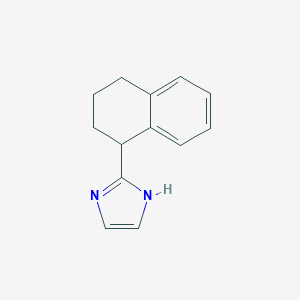

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole

Vue d'ensemble

Description

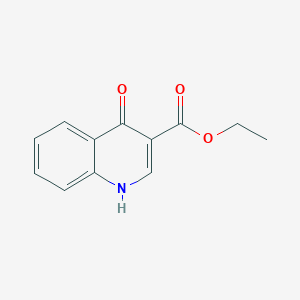

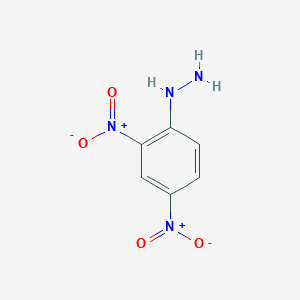

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-imidazole, commonly referred to as THNI, is an organic compound with a wide range of applications in both scientific research and laboratory experiments. THNI is a heterocyclic compound, meaning that it contains two or more different types of atoms in its ring structure, and it contains both a nitrogen and a carbon atom. THNI is a member of the imidazole family, which is a class of organic compounds that contain a five-membered ring with two nitrogen atoms at opposite corners. THNI is a versatile compound that is used in a variety of applications, ranging from drug development to biochemical and physiological studies.

Applications De Recherche Scientifique

Thromboxane A2 Synthase Inhibitors : N-imidazolyl derivatives of 1,2-dihydronaphthalene and 1,2,3,4-tetrahydronaphthalene, including compounds similar to "2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole," have been synthesized and tested as inhibitors of thromboxane A2 synthase. This research indicates their potential in clinical investigation due to their significant inhibitory activity and low toxicity (Cozzi et al., 1991).

Antidepressant Activity : A study on the synthesis of trans-2-[N-(2-hydroxy-1,2,3,4-tetrahydronaphthalene/indane-1-yl)]iminothiazolidine and related compounds revealed marked antidepressant activity, providing a new structural lead for antidepressants (Shukla et al., 1992).

Nitrogen-rich Gas Generators : Imidazole-based molecules, potentially including "this compound," were prepared for applications in nitrogen-rich gas generators. These compounds exhibited high positive heats of formation due to their high energy molecular backbones (Srinivas et al., 2014).

Azole-based 1,4-Naphthoquinones in MDR Infections : Imidazole-based 1,4-naphthoquinones, which might include derivatives of "this compound," have shown promising antibacterial and antifungal activities against selected strains, suggesting their utility against multi-drug resistant infections (Choudhari et al., 2020).

Solid State Bright White-Light Emission : A study demonstrated the solid-state bright white-light emission and mechanochromic behavior of a compound closely related to "this compound." This compound also acted as a highly sensitive ratiometric luminescence sensor for Al3+ and pyrophosphate in solution (Sinha et al., 2019).

Mécanisme D'action

Target of Action

The primary target of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole is the (p)ppGpp synthetases, specifically Rel Msm and RelZ from Mycolicibacterium smegmatis and Rel Mtb from Mycobacterium tuberculosis . These synthetases play a vital role in the regulation of metabolism suppression, growth rate control, virulence, bacterial persistence, and biofilm formation .

Mode of Action

The compound acts as a noncompetitive inhibitor of Rel Msm and RelZ . This means it binds to a site other than the active site of the enzyme, changing the enzyme’s shape and making it less effective. The binding site of the compound is located in the proximity of the synthetase domain active site .

Biochemical Pathways

The affected biochemical pathway is the synthesis of (p)ppGpp alarmones . These alarmones are involved in the bacterial stringent response, which is a stress response that redirects bacterial physiology and gene expression, helping the bacteria adapt to nutrient starvation and other stress conditions .

Result of Action

The result of the compound’s action is the inhibition of the activity of Rel Mtb . This inhibition could potentially disrupt the bacterial stringent response, affecting the bacteria’s ability to adapt to stress conditions. This could make the bacteria more susceptible to antibiotics and other treatments .

Propriétés

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,8-9,12H,3,5,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXFHJKHZWXNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)

![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)